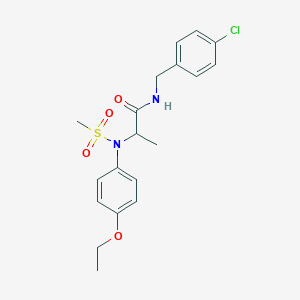![molecular formula C24H24N2O5 B3981179 N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
説明
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide, also known as DPA-714, is a chemical compound that has been widely researched for its potential use in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. TSPO is implicated in various physiological processes, including inflammation, apoptosis, and steroidogenesis.
作用機序
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide binds selectively to TSPO, which is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function. This compound binds to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo using PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties in animal models. It is rapidly cleared from the body and does not accumulate in tissues. This compound has been shown to cross the blood-brain barrier and accumulate in areas of TSPO upregulation, allowing for the detection of neuroinflammation and neurodegeneration. It has also been shown to accumulate in tumors and areas of inflammation, allowing for the detection and monitoring of cancer and inflammatory diseases.
実験室実験の利点と制限
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several advantages as a radiotracer for PET imaging. It has high affinity and specificity for TSPO and can be used to visualize and quantify TSPO expression in vivo. It has minimal toxicity and good pharmacokinetic properties, making it suitable for use in humans. However, this compound has some limitations, including its relatively short half-life (approximately 2 hours) and the need for specialized PET imaging equipment. It also requires the use of a cyclotron or other radioactive isotope production facility, which may limit its availability.
将来の方向性
There are several future directions for the research and development of N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One area of interest is the development of new synthetic methods for this compound and related compounds that may have improved pharmacokinetic properties or higher affinity for TSPO. Another area of interest is the use of this compound in the diagnosis and monitoring of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of new imaging techniques that can detect TSPO expression in vivo using non-invasive methods, such as magnetic resonance imaging (MRI), may expand the clinical applications of this compound. Finally, the use of this compound in combination with other imaging agents or therapeutic agents may lead to new insights into the pathophysiology of various diseases and the development of new treatments.
科学的研究の応用
N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been extensively studied for its potential use in the field of nuclear medicine. It has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO expression in various diseases, including neurodegenerative disorders, cancer, and inflammation. PET imaging with this compound has shown promising results in the diagnosis and monitoring of diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and glioma. It has also been used to study the role of TSPO in inflammation and immune response.
特性
IUPAC Name |
N-[2,5-dimethoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(31-18-12-8-5-9-13-18)23(27)25-19-14-22(30-3)20(15-21(19)29-2)26-24(28)17-10-6-4-7-11-17/h4-16H,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQYRVYBCOWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981106.png)

![2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3981121.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3981134.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981144.png)
![N-[(6-methoxypyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3981158.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3981168.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)

![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B3981216.png)